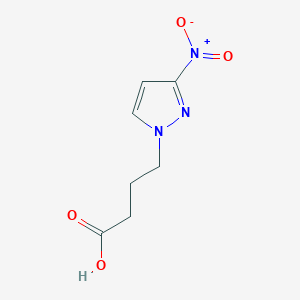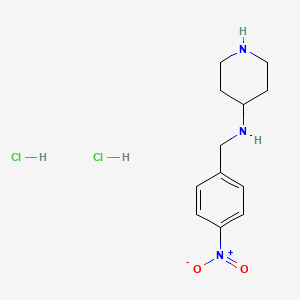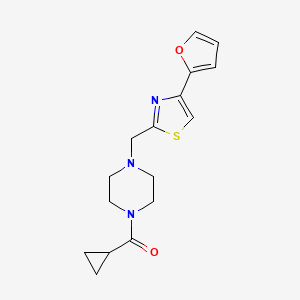
Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a route with high total yields, mild conditions, and simple operation. Three steps are used in the synthesis of the new target compounds, namely, alkylation, esterification, and alkylation . The crude product is recrystallized from acetone, filtered, and vacuum-dried to give the pure product .Molecular Structure Analysis
The molecular formula of EBPB is C19H21NO5S, and its molecular weight is 375.44. It contains a total of 49 bonds; 30 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
Serine Proteinase Inhibition
Ethyl p-(6-guanidinohexanoyloxy) benzoate methanesulfonate, a compound with structural similarities, has been studied for its inhibitory effects on serine proteinases like thrombin and factor Xa. This research highlights the potential of certain ethyl benzoate derivatives in modulating clotting activity and their competitive inhibition of hydrolytic reactions, suggesting their applicability in anticoagulant therapies and research into blood coagulation processes (Ohno et al., 1980).
Pharmacological Characterization
The study of Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride for the treatment of preterm labor showcases the potential pharmaceutical applications of ethyl benzoate derivatives. These compounds have shown efficacy in modulating β3-adrenoceptor activity, offering insights into the development of new therapeutic agents for managing preterm labor (Croci et al., 2007).
Chemical Separation Processes
The use of ethyl benzoate derivatives in chemical separation processes is exemplified by the study of ionic liquids for the separation of aromatic hydrocarbons from alkanes. This research demonstrates the utility of such compounds in enhancing liquid extraction processes, potentially improving the efficiency of chemical separations in industrial applications (Arce et al., 2007).
Biochemical Research
Ethyl benzoate derivatives are also explored for their anti-juvenile hormone activity, affecting the juvenile hormone titer in the hemolymph of silkworms, Bombyx mori. This application underscores the role of such compounds in entomological research and pest management, providing insights into hormone regulation in insects (Yamada et al., 2016).
Mechanism of Action
Target of Action
The primary target of Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound, like other local anesthetics, acts on nerve endings and nerve trunks .
Mode of Action
This compound binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This compound can reduce the excitability of the membrane and has no effect on the resting potential .
Result of Action
The result of this compound’s action is a loss of local sensation without affecting consciousness , which is convenient for local surgery and treatment . It has been evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . Some compounds in this research had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
properties
IUPAC Name |
ethyl 4-(3-benzylsulfonylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-2-25-19(22)16-8-10-17(11-9-16)20-18(21)12-13-26(23,24)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOPGLAGNZQFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B2398276.png)







![Methyl 3-[(2-{1-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2398289.png)

![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)
